molecular formula C23H24N4O4 B2419321 3-(5-(1-(3-(4-methoxyphenyl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide CAS No. 1396682-70-4

3-(5-(1-(3-(4-methoxyphenyl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide

Cat. No.: B2419321
CAS No.: 1396682-70-4
M. Wt: 420.469
InChI Key: DHGAFTQSGQEPQP-UHFFFAOYSA-N
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Description

3-(5-(1-(3-(4-methoxyphenyl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Several studies have focused on the synthesis of compounds incorporating oxadiazole, azetidinone, and benzamide moieties due to their notable antimicrobial properties. Compounds similar to the specified chemical structure have been synthesized and evaluated for their potential in combating bacterial and fungal infections. For instance, derivatives incorporating the thiazole ring have shown significant in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger (Desai, Rajpara, & Joshi, 2013). Similarly, Schiff base indolyl-1,3,4-oxadiazole derivatives exhibited antibacterial, antifungal, and anticancer activities, highlighting the versatility of these compounds in medicinal chemistry (Verma, Saundane, & Meti, 2019).

Anticancer Activity

The search for new anticancer agents has led to the development of molecules containing azetidinone and oxadiazole rings. These compounds have demonstrated potent anticancer activities against various tumor cell lines. For instance, some synthesized azetidinones showed significant cytotoxic effects in vitro against a wide range of cancer cells, indicating their potential as therapeutic agents in cancer treatment (Veinberg et al., 2003).

Enzyme Activity Modulation

Compounds featuring bis-1,3,4-oxadiazole rings have been studied for their effects on transferase enzyme activities, demonstrating both inhibitory and activating effects. This suggests their potential application in modulating enzymatic processes related to various diseases and conditions (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Metabolic Pathway Investigation

The metabolism of compounds with strained rings, such as the specified chemical structure, has been a subject of interest, particularly in studying their bioactivation pathways. A study on AZD1979, a compound with a similar structural motif, revealed glutathione S-transferase-catalyzed formation of a glutathione-conjugated spiro-azetidine without prior bioactivation, offering insights into the metabolic fate of such compounds (Li et al., 2019).

Properties

IUPAC Name

3-[5-[1-[3-(4-methoxyphenyl)propanoyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-24-22(29)17-5-3-4-16(12-17)21-25-23(31-26-21)18-13-27(14-18)20(28)11-8-15-6-9-19(30-2)10-7-15/h3-7,9-10,12,18H,8,11,13-14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGAFTQSGQEPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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